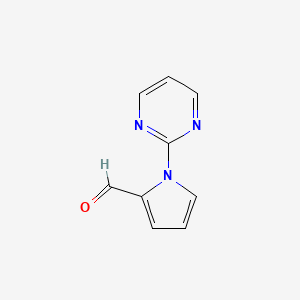

1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIJFWGFYURLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396575 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383136-27-4 | |

| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the N-arylation of pyrrole, followed by formylation of the resulting intermediate. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from pyrrole is achieved through two sequential reactions:

-

N-Arylation of Pyrrole: The first step involves the coupling of pyrrole with a 2-halopyrimidine, typically 2-chloropyrimidine or 2-bromopyrimidine, to form the intermediate, 2-(1H-pyrrol-1-yl)pyrimidine. This reaction is commonly achieved through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

-

Vilsmeier-Haack Formylation: The second step is the formylation of the 2-(1H-pyrrol-1-yl)pyrimidine intermediate. The Vilsmeier-Haack reaction is a well-established and efficient method for introducing a formyl group onto electron-rich aromatic rings like N-substituted pyrroles, yielding the target compound, this compound.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic route from pyrrole to the target compound.

Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)pyrimidine (Intermediate)

This section details two common methods for the N-arylation of pyrrole.

Method A: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction.

-

Reaction Scheme: Pyrrole + 2-Bromopyrimidine --(CuI, Ligand, Base)--> 2-(1H-pyrrol-1-yl)pyrimidine

-

Experimental Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium phosphate, K₃PO₄).

-

Add dry dioxane as the solvent.

-

Add pyrrole and 2-bromopyrimidine to the flask. It is often advantageous to use an excess of the less expensive reagent, which in this case is typically 2-bromopyrimidine.[1]

-

Degas the reaction mixture by bubbling argon through the solution for several minutes.

-

Heat the reaction mixture to 110 °C and stir for 24-48 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(1H-pyrrol-1-yl)pyrimidine.

-

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

-

Reaction Scheme: Pyrrole + 2-Chloropyrimidine --(Pd catalyst, Ligand, Base)--> 2-(1H-pyrrol-1-yl)pyrimidine

-

Experimental Procedure:

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos) to a dry reaction vessel.

-

Add a strong base, such as sodium tert-butoxide (NaOtBu).

-

Add dry toluene as the solvent.

-

Add pyrrole and 2-chloropyrimidine to the vessel.

-

Seal the vessel and heat the reaction mixture to 80-110 °C.

-

Stir for the required reaction time (typically 12-24 hours), monitoring by TLC.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Table 1: Reagents and Typical Reaction Conditions for Step 1

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Pyrrole Derivative | Pyrrole | Pyrrole |

| Halopyrimidine | 2-Bromopyrimidine | 2-Chloropyrimidine |

| Catalyst | Copper(I) Iodide (CuI) | Palladium(0) or (II) precatalyst |

| Ligand | 1,10-Phenanthroline | Phosphine-based (e.g., XPhos) |

| Base | Potassium Phosphate (K₃PO₄) | Sodium tert-butoxide (NaOtBu) |

| Solvent | Dry Dioxane | Dry Toluene |

| Temperature | 110 °C | 80-110 °C |

| Reaction Time | 24-48 hours | 12-24 hours |

| Typical Yield | Moderate | Good to Excellent |

Characterization Data for 2-(1H-pyrrol-1-yl)pyrimidine:

-

Molecular Formula: C₈H₇N₃[2]

-

Molecular Weight: 145.16 g/mol [2]

-

Appearance: Solid

-

¹³C NMR: Spectral data is available in public databases such as PubChem.[2]

Diagram of the Experimental Workflow for Ullmann Condensation

Caption: Workflow for the Ullmann condensation step.

Step 2: Synthesis of this compound (Final Product)

This step is achieved via the Vilsmeier-Haack formylation.

-

Reaction Scheme: 2-(1H-pyrrol-1-yl)pyrimidine --(POCl₃, DMF)--> this compound

-

Experimental Procedure:

-

In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The addition is exothermic and should be controlled.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve the 2-(1H-pyrrol-1-yl)pyrimidine intermediate in a suitable solvent such as dichloromethane (DCM) or dichloroethane.

-

Add the solution of the intermediate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 1-3 hours. The reaction temperature and time are dependent on the reactivity of the substrate.[3]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Table 2: Reagents and Typical Reaction Conditions for Step 2

| Parameter | Vilsmeier-Haack Formylation |

| Substrate | 2-(1H-pyrrol-1-yl)pyrimidine |

| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |

| Solvent | Dichloromethane (DCM) or Dichloroethane (optional) |

| Temperature | 0 °C to 40-60 °C |

| Reaction Time | 1-3 hours |

| Workup | Hydrolysis with ice and neutralization |

| Typical Yield | Good to Excellent |

Characterization Data for this compound:

-

Molecular Formula: C₉H₇N₃O[4]

-

Molecular Weight: 173.17 g/mol [4]

-

Appearance: Pink solid[4]

-

Purity: ≥ 95% (by NMR)[4]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation.

Conclusion

The synthesis of this compound from pyrrole is a robust two-step process that is accessible to researchers in organic and medicinal chemistry. The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the initial N-arylation step will depend on the available resources and desired reaction conditions, with the latter often providing higher yields under milder conditions. The subsequent Vilsmeier-Haack formylation is a reliable method for the introduction of the aldehyde functionality. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and further application of this important heterocyclic compound.

References

An In-depth Technical Guide to 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. This heterocyclic compound, possessing both a pyrimidine and a pyrrole-2-carbaldehyde moiety, is a versatile building block in medicinal chemistry and materials science.[1][2] Its aldehyde functionality allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications, including as antimicrobial and anticancer agents.[1] This guide details its known characteristics, outlines plausible synthetic routes, and explores its reactivity in key organic reactions, providing a foundation for its application in research and drug development.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[3] While specific experimental data on its physical properties like melting point and solubility are not widely available in published literature, data for the parent compound, 1H-pyrrole-2-carbaldehyde, and related N-substituted derivatives can provide useful estimations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1H-Pyrrole-2-carbaldehyde | 1-Phenyl-1H-pyrrole-2-carbaldehyde |

| CAS Number | 383136-27-4[1] | 1003-29-8[4] | 4701-17-1 |

| Molecular Formula | C₉H₇N₃O[1] | C₅H₅NO[4] | C₁₁H₉NO |

| Molecular Weight | 173.17 g/mol [1] | 95.10 g/mol [4] | 171.20 g/mol |

| Appearance | Pink solid[1] | Light yellow crystalline solid[5] | Solid |

| Melting Point | Data not available | 43-46 °C[4][6] | Data not available |

| Boiling Point | Data not available | 217-219 °C[6] | Data not available |

| Solubility | Data not available | Soluble in chloroform, dimethyl sulfoxide, and methanol; Insoluble in water.[4] | Data not available |

Spectroscopic Data:

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not readily found in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.

-

¹H NMR: The spectrum is expected to show signals for the pyrimidine ring protons, the pyrrole ring protons, and a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm).

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon (around δ 180-190 ppm), as well as for the carbons of the pyrimidine and pyrrole rings.

-

IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde group is expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis

A plausible and widely used method for the synthesis of N-substituted-2-formylpyrroles is the Vilsmeier-Haack reaction . This reaction involves the formylation of an N-substituted pyrrole using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Caption: General workflow for the synthesis via Vilsmeier-Haack reaction.

Experimental Protocol (General Procedure for Vilsmeier-Haack Formylation):

-

Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Formylation: Dissolve 1-(pyrimidin-2-yl)-1H-pyrrole in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (monitoring by TLC is recommended).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with an aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. The pyrimidine ring can also participate in certain reactions, primarily nucleophilic aromatic substitution, although it is generally less reactive than the aldehyde.

Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack and can undergo a variety of condensation and addition reactions.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[7] This reaction is widely used to synthesize α,β-unsaturated compounds.

Caption: Knoevenagel condensation reaction pathway.

Experimental Protocol (General Procedure for Knoevenagel Condensation):

-

To a solution of this compound in a suitable solvent (e.g., ethanol, toluene, or acetonitrile), add an equimolar amount of the active methylene compound (e.g., malononitrile, diethyl malonate, or ethyl cyanoacetate).

-

Add a catalytic amount of a base, such as piperidine, triethylamine, or ammonium acetate.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[8] The reaction of this compound with a phosphorus ylide (Wittig reagent) will yield the corresponding alkene.

Caption: Wittig reaction for alkene synthesis.

Experimental Protocol (General Procedure for Wittig Reaction):

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the appropriate phosphonium salt in a dry aprotic solvent (e.g., THF or diethyl ether). Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) dropwise to generate the ylide (a color change is often observed).

-

Reaction: To the freshly prepared ylide, add a solution of this compound in the same dry solvent dropwise at 0°C or room temperature.

-

Allow the reaction to stir for several hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the mixture with an organic solvent.

-

Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. The crude product is then purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[9][10] this compound can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine using a mild reducing agent.[9]

Caption: Reductive amination pathway.

Experimental Protocol (General Procedure for Reductive Amination):

-

In a round-bottom flask, dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers, dry, and concentrate. The crude product can be purified by column chromatography.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAAr), particularly at the 2-, 4-, and 6-positions where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogens.[11] In this compound, the pyrimidine ring is already substituted at the 2-position by the pyrrole ring. The reactivity of the remaining positions (4, 5, and 6) towards nucleophiles will depend on the reaction conditions and the nature of the nucleophile. Generally, substitution at positions 4 and 6 would be more favorable than at position 5.[12]

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine-pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[13][14][15] Derivatives of pyrrolo[2,3-d]pyrimidines, which are isomeric to the core of the title compound, have shown a wide range of activities, including as kinase inhibitors, antimicrobial agents, and antiviral agents.[2][13][14][16][17]

Caption: Potential therapeutic applications of pyrimidine-pyrrole derivatives.

-

Kinase Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in cancer therapy.[16][17]

-

Antimicrobial Activity: The fused pyrimidine-pyrrole ring system is found in several natural and synthetic compounds with significant antibacterial and antifungal properties.[13][14][18]

-

Antiviral Activity: Certain derivatives of this scaffold have demonstrated promising antiviral activity.[14]

The aldehyde functionality of this compound serves as a key starting point for the synthesis of libraries of diverse compounds that can be screened for these and other biological activities.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its readily accessible aldehyde group allows for a multitude of chemical transformations, providing a gateway to a wide array of more complex molecular architectures. While specific experimental data for this compound is limited in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential in the development of novel therapeutic agents and functional materials. Further research into the specific properties and reactions of this compound is warranted to fully unlock its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 4. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 5. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrole-2-carboxaldehyde 2-Formylpyrrole [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document collates available data on the core pyrrole-2-carbaldehyde structure and extrapolates the expected spectroscopic signature of the target compound. Detailed experimental protocols for its synthesis and characterization are also presented.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring N-substituted with a pyrimidine ring and bearing a carbaldehyde group, suggests potential applications as a versatile synthetic intermediate for more complex molecules with potential biological activity. The aldehyde functional group is reactive and can participate in various chemical transformations, making it a valuable building block in organic synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the reported ¹H and ¹³C NMR data for pyrrole-2-carbaldehyde. The substitution of the pyrimidin-2-yl group at the N-1 position of the pyrrole ring is expected to induce downfield shifts in the signals of the pyrrole protons and carbons due to the electron-withdrawing nature of the pyrimidine ring.

Table 1: ¹H NMR Data of Pyrrole-2-carbaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.31 | dd | 3.8, 2.4 |

| H-4 | ~7.03 | dd | 3.8, 1.5 |

| H-5 | ~7.24 | dd | 2.4, 1.5 |

| CHO | ~9.57 | s | - |

| NH | ~11.41 | br s | - |

Solvent: Acetone-d₆

Table 2: ¹³C NMR Data of Pyrrole-2-carbaldehyde

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~133.0 |

| C-3 | ~111.0 |

| C-4 | ~123.0 |

| C-5 | ~128.0 |

| CHO | ~180.0 |

Solvent: CDCl₃

Expected ¹H and ¹³C NMR for this compound:

For the target molecule, additional signals corresponding to the pyrimidine ring protons would be expected in the aromatic region of the ¹H NMR spectrum. Specifically, a triplet for the H-5' proton and a doublet for the H-4' and H-6' protons. In the ¹³C NMR spectrum, three additional signals for the pyrimidine carbons would be anticipated.

Infrared (IR) Spectroscopy

The IR spectrum of pyrrole-2-carbaldehyde provides characteristic absorption bands for its functional groups.

Table 3: IR Spectroscopic Data of Pyrrole-2-carbaldehyde

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3200-3400 | Broad |

| C-H Stretch (aromatic) | ~3100 | Medium |

| C=O Stretch (aldehyde) | ~1660 | Strong |

| C=C Stretch (aromatic) | ~1400-1600 | Medium |

For this compound, the N-H stretching band would be absent. New bands corresponding to the C=N and C-N stretching vibrations of the pyrimidine ring would be expected to appear.

Mass Spectrometry (MS)

The mass spectrum of pyrrole-2-carbaldehyde shows a molecular ion peak corresponding to its molecular weight.

Table 4: Mass Spectrometry Data of Pyrrole-2-carbaldehyde

| Ion | m/z |

| [M]⁺ | 95 |

| [M-CHO]⁺ | 66 |

For this compound (C₉H₇N₃O), the expected molecular ion peak [M]⁺ would be at m/z = 173.18.

Experimental Protocols

The following are detailed methodologies for a plausible synthesis and the spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from methods used for the N-alkylation and N-arylation of pyrroles.

Materials:

-

Pyrrole-2-carbaldehyde

-

2-Chloropyrimidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of pyrrole-2-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Record the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure with key correlations for spectroscopic analysis.

Caption: Experimental workflow for the synthesis and characterization of the target compound.

Caption: Structure and key ¹H NMR correlations. (Note: Image placeholder needs to be replaced with the actual chemical structure image).

Crystal Structure Analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystal structure analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] While a definitive crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from the closely related analogue, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, to provide illustrative insights into the expected structural features and analytical workflow. Detailed experimental protocols for synthesis and single-crystal X-ray diffraction are presented, alongside a discussion of the potential biological significance of this class of compounds.

Introduction

This compound is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The molecule's unique architecture, featuring both a pyrimidine and a pyrrole ring, makes it a valuable scaffold in the development of novel therapeutic agents.[1] Compounds incorporating the pyrrole nucleus have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The aldehyde functional group further enhances its synthetic utility, allowing for a variety of chemical transformations.[1]

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for rational drug design and for elucidating its mechanism of action. Single-crystal X-ray diffraction is the most powerful technique for determining the precise arrangement of atoms in a crystalline solid. This guide outlines the methodologies involved in such an analysis.

Crystallographic Data (Illustrative Example)

Due to the absence of published crystallographic data for this compound, the following table summarizes the crystal structure data for a structurally similar compound, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde .[5] This data provides a valuable reference for the expected crystallographic parameters.

| Parameter | Value[5] |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Formula Weight | 230.22 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2643 (8) |

| b (Å) | 8.3072 (10) |

| c (Å) | 9.2570 (12) |

| α (°) | 104.10 (2) |

| β (°) | 96.463 (11) |

| γ (°) | 96.92 (2) |

| Volume (ų) | 531.98 (11) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 113 |

Experimental Protocols

The determination of a crystal structure involves a series of precise experimental steps, from the synthesis of the compound to the final refinement of the crystallographic model.

Synthesis and Crystallization

A general synthesis for a substituted pyrrole-2-carbaldehyde involves the reaction of pyrrole-2-carboxaldehyde with a suitable halide in the presence of a base. For the analogue, 1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde, the synthesis was achieved by reacting pyrrole-2-carboxaldehyde with 2-nitrobenzyl bromide using sodium hydride in N,N-dimethylformamide (DMF) under an argon atmosphere.[5]

High-quality single crystals are essential for X-ray diffraction analysis. A common method for growing crystals of organic compounds is through slow evaporation of a saturated solution. For the analogue, single crystals were grown from a petroleum ether-ethyl acetate (2:1) solution.[5]

Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for single-crystal X-ray diffraction data collection and structure refinement.

-

Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data for the analogue was collected on a Rigaku Saturn CCD area-detector diffractometer.[5] The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations.[5] The diffractometer rotates the crystal, and the intensities of the diffracted X-ray beams are measured at various orientations.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to calculate the structure factor amplitudes.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The resulting atomic model is then refined against the experimental data to obtain the final, high-precision structure. For the analogue, the structure was solved using SHELXS97 and refined with SHELXL97.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure determination of a small organic molecule.

Hypothetical Signaling Pathway

Pyrrole derivatives have been investigated for their potential as anticancer agents, with some exhibiting cytotoxic activity by inducing apoptosis.[3] The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a pyrrole-containing compound.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its analysis based on established methodologies and data from a close structural analogue. The insights gained from such a study would be invaluable for the structure-based design of novel therapeutics. The diverse biological activities reported for pyrrole-containing compounds, particularly in oncology, underscore the importance of further investigation into this promising class of molecules.[3][4][6] The experimental protocols and workflows detailed herein offer a practical guide for researchers embarking on the crystallographic analysis of this and related compounds.

References

Quantum Chemical Study of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde: A Methodological Overview

For Immediate Release

A comprehensive review of publicly available scientific literature reveals a notable gap in the quantum chemical analysis of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde. While this molecule is recognized as a valuable building block in medicinal chemistry and organic synthesis, a dedicated computational study detailing its electronic structure and properties is not readily accessible.[1] This whitepaper provides a methodological framework for such a study, drawing on established computational techniques and analyses of structurally related compounds.

This compound is a versatile compound with applications in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring both pyrimidine and pyrrole rings, makes it a candidate for various chemical transformations and a subject of interest for understanding its reactivity and potential biological activity. A thorough quantum chemical investigation would provide invaluable insights for researchers in drug discovery and materials science.

Hypothetical Computational Workflow

A typical quantum chemical study of a molecule like this compound would follow a structured workflow. This process, from initial structure preparation to in-depth analysis of molecular properties, is outlined in the diagram below.

Experimental and Computational Protocols

While specific experimental data for the target molecule's quantum chemical properties are unavailable, a standard computational approach would likely involve Density Functional Theory (DFT). This method offers a good balance between computational cost and accuracy for molecules of this size.

A hypothetical computational protocol would include:

-

Geometry Optimization: The initial 3D structure of this compound would be optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP, paired with a basis set such as 6-311G(d,p).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

-

Electronic Property Calculations: Single-point energy calculations would then be carried out to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Data Presentation

In a dedicated study, the quantitative data would be presented in structured tables for clarity and ease of comparison. Below are examples of how such data would be organized.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | Value in Å |

| C-N (Pyrrole) | Value in Å | |

| C-N (Pyrimidine) | Value in Å | |

| Bond Angle | O-C-H | Value in degrees |

| C-N-C (Pyrrole) | Value in degrees | |

| Dihedral Angle | Pyrrole-Pyrimidine | Value in degrees |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Enthalpy | Value in kcal/mol |

| Gibbs Free Energy | Value in kcal/mol |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Assignment |

| Carbonyl Stretch | Value | Value | C=O str. |

| C-H Stretch | Value | Value | Aromatic C-H str. |

| Ring Deformation | Value | Value | Pyrrole/Pyrimidine ring def. |

Future Directions

The absence of a dedicated quantum chemical study on this compound highlights an opportunity for future research. Such a study would provide a fundamental understanding of the molecule's intrinsic properties, which would be highly beneficial for its application in the design of novel pharmaceuticals and functional materials. The computational framework outlined here provides a clear roadmap for researchers to undertake this valuable investigation.

References

Biological Activity Screening of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde and its Analogs: A Technical Guide

Disclaimer: Publicly available research specifically detailing the biological activity screening of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde is limited. This guide provides a comprehensive overview of the compound's potential based on its role as a versatile chemical intermediate and presents detailed biological activity data and experimental protocols for structurally related pyrrolo[2,3-d]pyrimidine derivatives. The methodologies and findings discussed herein are representative of the screening process for novel heterocyclic compounds of this class.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a pyrrole-2-carbaldehyde moiety. While direct biological screening data for this specific molecule is not extensively documented in peer-reviewed literature, its chemical structure makes it a valuable scaffold in medicinal chemistry. The aldehyde functional group allows for a variety of chemical reactions, such as condensations, to synthesize more complex molecules.[1] This compound serves as a key intermediate in the development of novel pharmaceuticals, particularly those with potential antimicrobial and anticancer properties.[1] Its structural components are found in numerous biologically active molecules, suggesting its potential for further investigation. This guide will explore the known applications of this compound as a building block and delve into the documented biological activities of its close analogs, the pyrrolo[2,3-d]pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar N-substituted pyrrole-2-carbaldehydes. The following proposed synthesis involves a nucleophilic substitution reaction followed by a Vilsmeier-Haack formylation.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(Pyrimidin-2-yl)-1H-pyrrole

-

To a solution of pyrrole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the pyrrole.

-

2-Chloropyrimidine is then added to the reaction mixture, and the solution is refluxed for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-(pyrimidin-2-yl)-1H-pyrrole.

Step 2: Synthesis of this compound

-

In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere.

-

The resulting Vilsmeier reagent is stirred for 30 minutes.

-

A solution of 1-(pyrimidin-2-yl)-1H-pyrrole in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate).

-

The precipitated product is filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity of Structurally Related Pyrrolo[2,3-d]pyrimidine Derivatives

Pyrrolo[2,3-d]pyrimidines, which share a fused pyrrole and pyrimidine ring system, have been extensively studied for their therapeutic potential. These compounds are considered structural analogs of purines and have shown a wide range of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8d | HT-29 (Colon) | 4.55 | [2] |

| 8g | HT-29 (Colon) | 4.01 | [2] |

| 10a | HeLa (Cervical), MCF-7 (Breast), HT-29 (Colon) | 23-28 | [3] |

| 12i | HCC827 (Lung, EGFR mutant) | 0.00021 | [4] |

| 13i | RT-112 (Bladder) | Not specified, but potent | [5] |

| Iq | A375 (Melanoma) | Highly potent | [6] |

| Ir | A375 (Melanoma) | Highly potent | [6] |

Antimicrobial Activity

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have also been investigated for their efficacy against various microbial pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3a-d, 7a,e, 11d | Candida albicans | 0.31-0.62 | [1] |

| 3b,c, 7e | Staphylococcus aureus | 0.31 | [1] |

Experimental Protocols for Biological Screening

The following are detailed protocols for the in vitro evaluation of the biological activities of novel compounds like this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Role of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde in Fragment-Based Drug Discovery: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the heterocyclic compound 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, a valuable fragment in modern drug discovery. The document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of its chemical properties, synthesis, and its role as a foundational scaffold for developing potent therapeutic agents, particularly kinase inhibitors.

Introduction: The "Privileged Scaffold" in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are recurrently found in the structures of bioactive compounds. The pyrrolo[2,3-d]pyrimidine core, an analogue of purine, is one such scaffold, demonstrating a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The compound this compound represents a key fragment embodying the essential structural features of this class, making it an ideal starting point for fragment-based drug discovery (FBDD). Its unique arrangement of a pyrrole ring fused with a pyrimidine ring provides a versatile template for designing potent and selective modulators of various biological targets.[1]

Physicochemical Properties and Synthesis

This compound is a solid compound with a molecular weight conducive to fragment-based screening approaches. The presence of a reactive aldehyde group makes it a versatile intermediate for the synthesis of more complex molecules through reactions like condensation and reductive amination.[2]

General Synthetic Protocol:

A potential synthesis could involve a two-step process:

-

N-Arylation of Pyrrole: This step would involve the coupling of pyrrole with a suitable 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine) under conditions that facilitate N-arylation, such as the Buchwald-Hartwig or Ullmann condensation reactions. These reactions typically employ a palladium or copper catalyst, respectively, in the presence of a base.

-

Formylation of the Pyrrole Ring: The resulting 1-(pyrimidin-2-yl)-1H-pyrrole can then be formylated at the C2 position. A common and effective method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

The following diagram illustrates a generalized workflow for such a synthesis.

Role in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. This compound is an exemplary fragment due to its:

-

Ideal Size and Complexity: Its molecular weight and structural simplicity are well within the accepted range for fragment libraries.

-

Rich Pharmacophoric Features: The pyrimidine ring offers hydrogen bond acceptors, while the pyrrole ring provides a hydrophobic surface and a hydrogen bond donor.

-

Tractable Chemistry: The aldehyde functional group serves as a convenient handle for synthetic elaboration, allowing for the exploration of chemical space around the core scaffold.

The general workflow for an FBDD campaign starting with a fragment like this compound is depicted below.

References

Synthetic Routes to Pyrimidinyl-Pyrrole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to pyrimidinyl-pyrrole compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The guide details key synthetic strategies, including the construction of fused pyrrolopyrimidine systems and the synthesis of non-fused C- and N-pyrimidinyl pyrroles. Quantitative data from cited literature is summarized in structured tables, and detailed experimental protocols for seminal reactions are provided. Furthermore, key synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical flow of these synthetic methodologies.

Synthesis of Fused Pyrolopyrimidine Systems

The fusion of a pyrrole ring to a pyrimidine core gives rise to three main isomers: pyrrolo[2,3-d]pyrimidines, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines. These scaffolds are present in numerous biologically active compounds.

Synthesis of Pyrrolo[2,3-d]pyrimidines

A prevalent method for the synthesis of the pyrrolo[2,3-d]pyrimidine core involves the construction of the pyrimidine ring onto a pre-existing functionalized pyrrole. A common starting material for this approach is a 2-amino-3-cyanopyrrole derivative.

A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalyst provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines.[1]

Experimental Protocol: One-pot Synthesis of 5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione [1]

A mixture of phenylglyoxal monohydrate (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), barbituric acid (1 mmol), and tetra-n-butylammonium bromide (TBAB) (5 mol%) in ethanol (5 mL) is stirred at 50 °C for the specified time. After completion of the reaction (monitored by TLC), the solid product is filtered, washed with cold ethanol, and dried to afford the pure product.

Alternatively, 2-aminopyrrole-3-carbonitriles can be reacted with formic acid to yield pyrrolo[2,3-d]pyrimidin-4(3H)-ones. These intermediates can be subsequently chlorinated with phosphorus oxychloride and then reacted with various amines to generate a diverse range of 4-aminopyrrolo[2,3-d]pyrimidines.[2]

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenylglyoxal, 6-amino-1,3-dimethyluracil, Barbituric acid | TBAB, Ethanol, 50 °C, 60 min | 5-(6-(Phenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | 95 | [1] |

| 2-Aminopyrrole-3-carbonitriles | 1. HCOOH2. POCl33. Aromatic Amines | 4-Aminopyrrolo[2,3-d]pyrimidines | - | [2] |

| 2-Amino-3-cyanopyrroles | Formamide, N,N-dimethylformamide | 4-Aminopyrrolo[2,3-d]pyrimidines | - | [2] |

Synthesis of Pyrrolo[3,2-d]pyrimidines

A versatile approach to pyrrolo[3,2-d]pyrimidines starts from functionalized pyrroles, such as 4-ureido-1H-pyrrole-2-carboxylic acid benzyl esters. These can be cyclized using trichloroacetyl chloride followed by treatment with a base to yield 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters.[3] This method allows for the introduction of diversity at the pyrimidine nitrogens.[3] Another strategy involves the reaction of 4-amino-pyrrole-2-carboxylates with aryl aldehydes to directly form the pyrrolo[3,2-d]pyrimidine core.[4]

A domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines, catalyzed by a palladium complex, also provides an efficient route to pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[5]

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Ureido-1H-pyrrole-2-carboxylic acid benzyl esters | 1. Trichloroacetyl chloride, MeCN2. Cs2CO3, Toluene | 2,4-Dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylates | 37-55 | [3] |

| 4-Amino-pyrrole-2-carboxylates | Aryl aldehydes, TFA | Pyrrolo[3,2-d]pyrimidines | 28-63 | [4] |

| Alkynylated uracils, Anilines | Pd(OAc)2, XPhos, K3PO4, DMA, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Moderate to good | [5] |

Synthesis of Pyrrolo[3,4-d]pyrimidines

The synthesis of the pyrrolo[3,4-d]pyrimidine ring system can be achieved by the reaction of 1,2-substituted-3-amino-4-cyano-3-pyrrolines with reagents such as formamide, guanidine, or thiourea.[6] This approach leads to the formation of the corresponding 6,7-substituted-dihydropyrrolo[3,4-d]pyrimidines.[6] Additionally, one-pot condensation reactions of amino cyclohexane derivatives with benzaldehyde can be utilized to prepare functionalized spiro pyrrolo[3,4-d]pyrimidines.[7][8]

Synthesis of Non-Fused Pyrimidinyl-Pyrrole Compounds

Non-fused pyrimidinyl-pyrroles can be categorized based on the point of attachment between the two heterocyclic rings: C-pyrimidinyl pyrroles and N-pyrimidinyl pyrroles.

Synthesis of C-Pyrimidinyl Pyrroles

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is a prominent method for the synthesis of C-pyrimidinyl pyrroles. This reaction typically involves the coupling of a pyrroleboronic acid or ester with a halopyrimidine, or a pyrimidineboronic acid with a halopyrrole, in the presence of a palladium catalyst and a base. Highly stable and active palladium-phosphine catalysts have been developed that are effective for the coupling of various heteroaryl compounds, including those containing basic nitrogen atoms which can often inhibit catalysis.[9]

| Pyrrole Component | Pyrimidine Component | Catalyst/Base | Product | Yield (%) | Reference |

| N-Boc-2-pyrroleboronic acid | 5-Bromoindazoles (as pyrimidine analogue) | Pd(dppf)Cl2, K2CO3, DME | 5-(N-Boc-pyrrol-2-yl)indazoles | Good | [10] |

| Pyrrole and indole boronic acids/esters | Aminoheteroaryl halides | Pd/dialkylbiphenylphosphino ligands | Aminopyridinyl/pyrimidinyl pyrroles | Good to excellent | [9] |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | PdCl2(PPh3)2, Na2CO3 | 3-Aryl/Heteroaryl pyrazolo[1,5-a]pyrimidin-5-ones | 67-89 | [11] |

Another approach involves the cyclocondensation of acylethynylpyrroles with guanidine nitrate in a KOH/DMSO system to afford pyrrole-aminopyrimidine ensembles.[12]

Synthesis of N-Pyrimidinyl Pyrroles

The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl and N-heteroaryl amines, and it can be effectively applied to the synthesis of N-pyrimidinyl pyrroles. This palladium-catalyzed cross-coupling reaction involves the amination of a halopyrimidine with a pyrrole, or the amination of a halopyrrole with an aminopyrimidine. The choice of a suitable bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[13][14]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15]

A mixture of the aryl halide (0.25 mmol), the amine (1.2 equiv), Pd(OAc)2 (10 mol %), and X-Phos (10 mol %) is placed in a microwave tube. The tube is sealed, and the appropriate solvent and base are added. The reaction mixture is then heated under microwave irradiation at a specified temperature for a certain duration. After cooling, the reaction mixture is diluted with a suitable solvent and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl amine.

| Pyrrole/Amine Component | Halide Component | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| Pyrroles | Halopyrimidines | Pd(OAc)2, X-Phos, KOt-Bu | N-Pyrimidinyl pyrroles | Good to excellent | [15] |

| Volatile amines | 2-Bromopyridines | - | Secondary and tertiary aminopyridines | - | [16] |

Classical Pyrrole Synthesis Methods Applied to Pyrimidinyl-Pyrroles

Established methods for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Van Leusen syntheses, can in principle be adapted for the preparation of pyrimidinyl-pyrroles, provided that appropriately substituted starting materials are available.

Paal-Knorr Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][17] To synthesize an N-pyrimidinyl pyrrole, an aminopyrimidine can be used as the amine component. For a C-pyrimidinyl pyrrole, a 1,4-dicarbonyl compound bearing a pyrimidine substituent would be required.

Experimental Protocol: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole (as a general example) [18]

In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL). Add one drop of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 15 minutes. After the reflux period, cool the flask in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product. Collect the solid product by vacuum filtration.

Hantzsch Synthesis

The Hantzsch pyrrole synthesis is a reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[19] Similar to the Paal-Knorr synthesis, employing an aminopyrimidine as the amine source would lead to N-pyrimidinyl pyrroles.

Van Leusen Synthesis

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent in a [3+2] cycloaddition with an electron-deficient alkene.[20] To generate a pyrimidinyl-pyrrole, the alkene component would need to be appropriately substituted with a pyrimidine ring.

Conclusion

The synthesis of pyrimidinyl-pyrrole compounds can be achieved through a variety of strategic approaches. For fused pyrrolopyrimidine systems, the construction of one ring onto the other using functionalized precursors is a common and effective strategy. For non-fused systems, modern cross-coupling methodologies, particularly Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful and versatile tools for the selective formation of C-C and C-N bonds, respectively. While classical pyrrole syntheses can also be envisioned for the preparation of these target molecules, their application is dependent on the availability of suitably functionalized starting materials. The choice of synthetic route will ultimately be guided by the desired substitution pattern of the target molecule and the availability of starting materials.

References

- 1. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-vinylpyrroles and pyrrolo[3,2-d]pyrimidines from direct addition of aldehydes to 4-amino-pyrrole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 18. New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Natural Products with Pyrimidinyl-Pyrrole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of natural products featuring the pyrimidinyl-pyrrole scaffold. This unique heterocyclic core is a key structural motif in a range of bioactive compounds with promising therapeutic potential, from anticancer to antimicrobial agents. This document details the experimental protocols for their isolation, summarizes their biological activities, and visualizes their mechanisms of action and biosynthetic pathways.

Introduction to Pyrimidinyl-Pyrrole Natural Products

Natural products bearing a pyrimidinyl-pyrrole core, often referred to as pyrrolopyrimidines or 7-deazapurines, represent a significant class of nitrogen-containing heterocyclic compounds.[1] Their structural resemblance to endogenous purines allows them to interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antiviral, antifungal, and antibacterial effects.[1][2] This guide focuses on a selection of prominent examples, detailing the scientific journey from their discovery in natural sources to the elucidation of their complex biological functions.

Featured Natural Products

This guide highlights several key natural products with the pyrimidinyl-pyrrole scaffold that have been the subject of significant research interest.

Huimycin

Huimycin is a novel pyrrolopyrimidine nucleoside antibiotic produced by the rare actinomycete Kutzneria albida DSM 43870.[3] Its structure is characterized by an N-acetylglucosamine moiety attached to a 2-amino-6-methoxy-7-cyano-7-deazapurine core.[4] Huimycin is a member of the broader family of 7-deazapurine nucleosides, which includes other well-known antibiotics like toyocamycin and sangivamycin.[4]

The Rigidins

The rigidins are a family of pyrrolo[2,3-d]pyrimidine alkaloids isolated from marine tunicates of the genus Eudistoma.[5] These compounds have garnered considerable attention for their potent anticancer activities, which are attributed to their ability to disrupt microtubule dynamics.[6]

Toyocamycin and Tubercidin

Toyocamycin, produced by Streptomyces toyocaensis, and Tubercidin, from Streptomyces tubercidicus, are two of the earliest discovered and most studied pyrrolopyrimidine nucleoside antibiotics.[7][8] They are adenosine analogues and exhibit potent cytotoxic, anticancer, and antimicrobial properties.[9] Their mechanisms of action involve interference with fundamental cellular processes such as RNA synthesis and protein kinase signaling.[10][11]

Experimental Protocols: From Source to Pure Compound

The isolation and purification of pyrimidinyl-pyrrole natural products require a multi-step approach involving cultivation of the source organism, extraction of the bioactive metabolites, and subsequent chromatographic separation.

Isolation of Huimycin from Kutzneria albida

3.1.1. Cultivation of Kutzneria albida

The production of huimycin is achieved through the heterologous expression of its biosynthetic gene cluster in a suitable host, such as Streptomyces albus Del14.[3]

-

Strain: Streptomyces albus 2I16 (containing the huimycin gene cluster).[4]

-

Medium: DNPM medium.[4]

-

Cultivation: The strain is cultivated in 20 L of DNPM medium at 28°C for seven days.[4]

3.1.2. Extraction and Purification

-

Separation of Mycelia: The mycelial biomass is separated from the culture broth by centrifugation.[4]

-

Solvent Extraction: The supernatant is extracted with an equal volume of butanol. The organic solvent is then evaporated under vacuum.[4]

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate huimycin.

-

Size-Exclusion Chromatography: Performed using a Sephadex LH-20 column with methanol as the mobile phase.[4]

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): The fractions containing huimycin are further purified on a semipreparative C18 column. A common mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[4]

-

Isolation of Rigidins from Marine Tunicates (Eudistoma cf. rigida)

The extraction of rigidins from their marine source follows a general protocol for the isolation of marine natural products.

-

Collection and Preservation: Specimens of the tunicate Eudistoma cf. rigida are collected and immediately frozen to prevent degradation of the natural products.

-

Homogenization and Extraction: The frozen tunicate tissue is homogenized and extracted sequentially with organic solvents, typically starting with methanol or a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.

-

Chromatographic Purification: The organic phase, which contains the rigidins, is concentrated and subjected to multiple rounds of chromatography, such as silica gel column chromatography and HPLC, to yield the pure compounds.

Isolation of Tubercidin from Streptomyces tubercidicus

3.3.1. Fermentation

-

Strain: Streptomyces tubercidicus NBRC 13090.[12]

-

Seed Culture: The strain is first grown in TSB medium for 2 days.[12]

-

Production Medium: The seed culture is then transferred to a fermentation medium containing glucose, soluble starch, corn steep liquor, soybean meal, peptone, NaCl, and CaCO3 (pH 7.0).[12]

-

Fermentation: The production culture is incubated at 28°C for 5 days with shaking.[12]

3.3.2. Extraction and Analysis

-

Acidification: The fermentation broth is acidified to pH 3.0 with oxalic acid.[12]

-

Analysis: The processed fermentation broth is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify tubercidin. Further purification would involve standard chromatographic techniques.

Physicochemical and Biological Data

The following tables summarize key quantitative data for the featured pyrimidinyl-pyrrole natural products.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Huimycin | C₁₆H₂₀N₆O₆ | 392.37 | - | - |

| Rigidin A | C₁₉H₁₃N₃O₅ | 363.33 | - | >300 |

| Toyocamycin | C₁₂H₁₃N₅O₄ | 291.27 | - | 247-250 (dec.) |

| Tubercidin | C₁₁H₁₄N₄O₄ | 266.26 | Off-white powder | 247-249 (dec.) |

Table 2: Spectroscopic Data (¹H and ¹³C NMR)

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Huimycin | - | Data available in literature[13] | Data available in literature[13] |

| Rigidin A | DMSO-d₆ | Data available in literature[14] | Data available in literature[14] |

| Toyocamycin | - | - | - |

| Tubercidin | - | - | - |

Table 3: Biological Activity Data (IC₅₀ / MIC)

| Compound | Activity Type | Target/Organism | IC₅₀ / MIC (µM) | Reference |

| Rigidin Analogs | Anticancer | Various human cancer cell lines | Nanomolar range | [6] |

| Toyocamycin | Anticancer | Multiple Myeloma Cells | Induces apoptosis at ≥ 0.03 µM | [15] |

| Toyocamycin | Kinase Inhibition | CDK9 | 0.079 | [10] |

| Tubercidin Analogs | Anticancer | Various tumor cell lines | Significant activity reported | [16] |

Biosynthetic and Signaling Pathways

The unique structures of pyrimidinyl-pyrrole natural products are assembled through complex biosynthetic pathways. Their biological activities are a result of their interaction with specific cellular signaling cascades.

Biosynthesis of Huimycin

The biosynthesis of the 7-deazapurine core of huimycin starts from guanosine triphosphate (GTP).[4] A series of enzymatic steps, including cyclization, carboxylation, and cyanation, lead to the formation of the key intermediate, 7-cyano-7-deazaguanine.[4][17] Subsequent methylation and glycosylation with N-acetylglucosamine complete the biosynthesis of huimycin.[18][19]

Mechanism of Action of Rigidins: Microtubule Disruption

Rigidin analogs exert their potent anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[6] This disruption leads to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Mechanism of Action of Toyocamycin

Toyocamycin exhibits its biological effects through multiple mechanisms. It is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10] Additionally, it has been shown to inhibit the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the unfolded protein response (UPR), which is often hyperactivated in cancer cells.[11]

Conclusion

The pyrimidinyl-pyrrole scaffold represents a privileged structure in the realm of natural products, giving rise to a diverse array of compounds with significant therapeutic potential. The examples of huimycin, the rigidins, toyocamycin, and tubercidin underscore the importance of continued exploration of natural sources for novel drug leads. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new and effective therapeutic agents.

References

- 1. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product-Huimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins with Potent in Vitro and in Vivo Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microtubule-Targeting 7-Deazahypoxanthines Derived from Marine Alkaloid Rigidins: Exploration of the N3 and N9 Positions and Interaction with Multidrug-Resistance Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toyocamycin | C12H13N5O4 | CID 11824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Streptomyces tubercidicus - Wikipedia [en.wikipedia.org]

- 9. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolo[2,3-d]pyrimidine nucleosides: synthesis and antitumor activity of 7-substituted 7-deaza-2'-deoxyadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Experimental protocol for condensation reaction of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde with amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between heterocyclic aldehydes and primary amines is a fundamental transformation in organic synthesis, yielding Schiff bases (or imines). These compounds are characterized by an azomethine (-C=N-) group and are pivotal intermediates in the synthesis of a vast array of biologically active molecules and functional materials. Specifically, Schiff bases derived from 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde are of significant interest in medicinal chemistry due to the combined pharmacophoric features of the pyrimidine and pyrrole rings. These structures serve as versatile scaffolds for the development of novel therapeutic agents.

This document provides a detailed experimental protocol for the synthesis of Schiff bases via the condensation of this compound with various primary amines. The protocol is designed to be a reliable starting point for researchers, offering insights into reaction conditions, purification techniques, and characterization methods.

Reaction Scheme

The general reaction for the formation of a Schiff base from this compound and a primary amine is depicted below. The reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the stable imine product. This reaction is often catalyzed by a small amount of acid.

A schematic of the acid-catalyzed condensation reaction.

Experimental Protocols

This section details a general yet robust protocol for the synthesis of Schiff bases from this compound. The following procedure is adapted from established methods for the condensation of pyrrole-2-carbaldehydes with primary amines.[1]

Materials and Equipment

-

Reactants:

-

This compound

-

Substituted or unsubstituted primary amine (e.g., aniline, p-toluidine, 2,4,6-trimethylaniline)

-

-

Solvent:

-

Anhydrous ethanol

-

-

Catalyst:

-

p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-